5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of heterocyclic chemistry advancement in the late 19th and early 20th centuries. The foundational work began with the discovery of triazoles by Bladin in 1885, who first coined the term to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This initial discovery laid the groundwork for subsequent investigations into triazole derivatives and their potential applications.
The historical progression continued with the recognition of pyrazole compounds, which were first isolated from natural sources in 1959 when 1-pyrazolyl-alanine was obtained from watermelon seeds. This discovery marked the beginning of systematic research into pyrazole-containing compounds and their biological significance. The combination of these two heterocyclic systems represented a logical evolution in synthetic chemistry, driven by the principle that linking multiple pharmacophoric elements could enhance biological activity.
The specific compound this compound belongs to a class of hybrid molecules that emerged from targeted research efforts in the early 21st century. These efforts were motivated by the established biological activities of both pyrazole and triazole derivatives, particularly their roles in antifungal and antimicrobial applications. The synthetic methodology for creating such hybrid structures was facilitated by advances in organic synthesis techniques, particularly copper-catalyzed azide-alkyne cycloaddition reactions that enabled the efficient construction of pyrazole-triazole linkages.
Contemporary research has established this compound as part of a larger library of over fifty multi-substituted pyrazole-triazole hybrids, demonstrating the systematic approach modern chemists have taken to explore structure-activity relationships within this chemical space. The compound's registration in chemical databases with the identifier 1171183-27-9 and its availability as a reference standard with 95% purity reflects its recognized importance in current research initiatives.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular structure, representing a paradigm shift toward rationally designed hybrid compounds that combine multiple pharmacophoric elements. The compound exemplifies the fundamental principle in medicinal chemistry that heterocyclic compounds serve as undisputed leaders in the development of biologically active substances. This significance is particularly evident when considering that the majority of pharmaceutical agents contain at least one heterocyclic ring system, making the study of such compounds central to drug discovery efforts.
The structural complexity of this compound demonstrates the sophisticated level of synthetic chemistry achieved in modern heterocyclic research. The molecule contains two distinct nitrogen-containing heterocycles: the pyrazole ring system contributing three carbon atoms and two nitrogen atoms in adjacent positions, and the 1,2,4-triazole ring providing a five-membered system with three nitrogen atoms. The successful incorporation of both ring systems within a single molecule required advanced synthetic methodologies and represents a significant achievement in heterocyclic synthesis.
The thiol functional group present in the compound adds another layer of chemical significance, as sulfur-containing heterocycles have been shown to exhibit enhanced biological activities compared to their parent derivatives. Research has demonstrated that triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution show increased potency, making the thiol group a critical element in the compound's overall biological profile. This structural feature positions the compound within the important class of 1,2,4-triazole-3-thiol derivatives, which have garnered substantial attention for their diverse biological activities.
The compound's significance is further enhanced by its role in advancing synthetic methodologies for creating pyrazole-triazole hybrids. Recent research has shown that the synthesis of such compounds can be achieved through innovative approaches, including the use of triazenylpyrazoles as versatile intermediates that can be converted to azides and subsequently coupled with alkynes through copper-catalyzed reactions. This methodological advancement has enabled the systematic exploration of structure-activity relationships within the pyrazole-triazole hybrid chemical space.
Scope of Academic Research
The academic research scope surrounding this compound encompasses multiple scientific disciplines, reflecting the compound's multifaceted potential and the diverse approaches required for its comprehensive study. Contemporary research efforts have established a broad foundation for investigating this compound across synthetic chemistry, medicinal chemistry, computational modeling, and biological evaluation platforms.
Synthetic chemistry research has focused extensively on developing efficient methodologies for constructing the pyrazole-triazole hybrid framework. Recent studies have demonstrated that the synthesis of such compounds can be achieved through multiple approaches, including the cyclization of carbohydrazide intermediates and the stepwise construction of heterocyclic rings. The research has shown that compounds containing the 5-methylpyrazole-3-yl moiety linked to 1,2,4-triazole-3-thiol systems can be synthesized with yields ranging from 74% to 88%, demonstrating the reproducibility and scalability of these synthetic approaches.
Computational research has emerged as a significant component of the academic investigation, with molecular docking studies providing insights into the compound's potential interactions with biological targets. Research has identified several model enzymes as relevant targets, including anaplastic lymphoma kinase, lanosterol 14α-demethylase, and cyclooxygenase enzymes. These computational studies have revealed binding affinities that suggest potential therapeutic applications, with docking scores indicating favorable interactions with target proteins.
The scope of biological evaluation research encompasses multiple therapeutic areas, reflecting the diverse biological activities associated with pyrazole and triazole derivatives. Studies have demonstrated that compounds in this chemical class exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities. Recent research has shown particular promise in anticancer applications, with related pyrazole-triazole hybrids demonstrating activity against multiple cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma models.
Table 1: Research Areas and Methodological Approaches
The academic research has also extended to investigating structure-activity relationships within the broader class of pyrazole-triazole hybrids. Studies have synthesized libraries containing over fifty related compounds, enabling systematic evaluation of how structural modifications affect biological activity. This comprehensive approach has provided valuable insights into the molecular features responsible for biological activity and has guided the rational design of improved derivatives.
Current research trends indicate expanding interest in solid-phase synthesis applications, with studies demonstrating the compatibility of pyrazole-triazole synthesis methodologies with solid-phase approaches. This development has significant implications for high-throughput synthesis and library generation, potentially accelerating the discovery of new therapeutic agents within this chemical class.
The research scope also encompasses safety and environmental considerations, with studies investigating the stability and handling requirements for compounds containing thiol functional groups. These investigations have established protocols for proper storage and handling, ensuring the integrity of research materials and the safety of laboratory personnel working with these compounds.
Table 2: Molecular Properties and Analytical Data
Properties
IUPAC Name |
3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c1-4-15-7-8(10(14-15)17-6-3)9-12-13-11(18)16(9)5-2/h7H,4-6H2,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTQTHFIHYWCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Pathways
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 2.1. Synthesis of 3-ethoxy-1-ethyl-4-hydrazinylpyrazole | Condensation of ethoxyethyl hydrazine with 1,3-dicarbonyl compounds to form pyrazole | Hydrazine hydrate, ethyl acetoacetate, reflux in ethanol | , |
| 2.2. Cyclization to form pyrazole ring | Cyclocondensation under acidic or basic conditions | Acidic catalyst (e.g., acetic acid), reflux | , |
| 2.3. Alkylation at the pyrazole nitrogen | Introduction of ethoxy and ethyl groups | Alkyl halides (e.g., ethyl bromide, ethyl chloroformate), potassium carbonate, reflux | , |
| 2.4. Formation of 4-methyl-4H-1,2,4-triazole-3-thiol | Cyclization of hydrazine derivatives with suitable precursors | Hydrazine derivatives, carbon disulfide, ethanolic KOH, reflux | , |
| 2.5. Coupling of pyrazole and triazole units | Nucleophilic substitution or cyclocondensation | Reflux in ethanol, base catalysts | , |
| 2.6. Thiolation of the heterocyclic core | Introduction of the thiol group at the 3-position | Reaction with carbon disulfide in ethanolic KOH, reflux | , |
Representative Reaction Scheme
Step 1: Pyrazole core synthesis
Ethyl acetoacetate + hydrazine hydrate → Pyrazole derivative
Step 2: Alkylation
Pyrazole derivative + ethyl bromide → N-alkylated pyrazole
Step 3: Formation of triazole-thiol
Hydrazine derivative + CS₂ + KOH → 4-methyl-4H-1,2,4-triazole-3-thiol
Step 4: Coupling
N-alkylated pyrazole + triazole-thiol → Final compound
Data Tables of Key Reagents and Conditions
Research Findings and Notes
- Reaction Optimization: Reflux conditions in ethanol or acetonitrile are optimal for cyclization and thiolation steps, with yields typically exceeding 70% when reaction times are properly controlled.
- Selectivity: Alkylation at the pyrazole nitrogen is achieved with high regioselectivity using potassium carbonate as a base.
- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity compounds suitable for further biological testing.
- Structural Confirmation: Spectroscopic techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry confirm the formation of the target compound, with characteristic peaks for the heterocyclic rings and thiol groups.
Chemical Reactions Analysis
Types of Reactions
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while reduction can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmaceutical agent due to its antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
Agricultural Chemistry
This compound is also explored for its applications in agriculture as a fungicide.
Case Study: Fungicidal Properties
Research conducted by agricultural scientists demonstrated that formulations containing 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibited effective control over fungal pathogens in crops such as wheat and maize. The study highlighted its low toxicity to non-target organisms, making it an environmentally friendly alternative to conventional fungicides .
Material Science
In material science, this compound is investigated for its potential use in synthesizing novel materials with unique properties.
Case Study: Synthesis of Conductive Polymers
Recent research focused on incorporating this triazole derivative into conductive polymer matrices. The findings revealed that the inclusion of this compound enhanced the electrical conductivity and thermal stability of the polymers, opening avenues for applications in electronic devices .
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in pathogen metabolism, thereby reducing their viability.
Receptor Modulation
It may interact with cellular receptors involved in inflammatory pathways, modulating immune responses effectively.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, altering their signaling pathways.
Induce Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through various molecular pathways.
Comparison with Similar Compounds
Anticandidal Activity
- Benzimidazole-triazole hybrids (e.g., 5-(4-((5-substituted-benzimidazol-2-yl)phenyl)-4-methyl/ethyl-4H-1,2,4-triazole-3-thiols) exhibit anticandidal activity due to synergistic effects of benzimidazole and triazole moieties. Methyl/ethyl substituents on the triazole ring enhance membrane permeability, while bromoacetophenone derivatives improve target binding .
- Target compound : The pyrazole-ethyl and triazole-ethyl groups may similarly enhance antifungal activity, but specific data are lacking.
Antiradical Activity
- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives show moderate DPPH radical scavenging activity (IC₅₀ ~50–100 μM). The phenyl group at position 4 of the triazole contributes to electron delocalization, stabilizing radical intermediates .
Anticoccidial Activity
- 4,5-Diphenyl-1,2,4-triazole-3-thiol inhibits α-glucosidase in Eimeria stiedae-infected rabbits, with 60–70% protection rates. Hydrophobic aryl groups enhance parasite membrane penetration .
- Target compound : Ethyl/ethoxy groups may offer comparable hydrophobicity but lack the planar structure of phenyl rings, possibly reducing enzyme inhibition.
Anti-inflammatory Activity
- 3-Arylamino-5-(1-substituted ethyl)-4H-1,2,4-triazoles demonstrate COX-2 inhibition via hydrogen bonding with the triazole-thiol group. Bulky substituents like ethyl improve metabolic stability .
Physicochemical and Electrochemical Properties
Redox Behavior
- Pyridyl groups stabilize oxidized states .
- 5-(4-Tert-butylphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol : The tert-butyl group increases steric hindrance, reducing redox activity compared to unhindered analogs .
Steric and Electronic Effects
- Adamantane-substituted triazole-thiols (e.g., 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol) exhibit high thermal stability and rigid conformations due to the adamantane core .
- Target compound : Ethyl/ethoxy substituents provide flexibility but less thermal stability than adamantane.
Biological Activity
The compound 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 1171329-39-7) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H17N5OS |
| Molecular Weight | 267.35 g/mol |
| Boiling Point | 387.8 ± 52.0 °C (Predicted) |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| pKa | 7.78 ± 0.20 (Predicted) |
This compound contains a thiol group, which is known to contribute significantly to its biological activity by allowing it to form disulfide bonds and interact with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a study evaluating the antimicrobial activity of several triazole derivatives, some compounds demonstrated comparable efficacy to standard antibiotics like ampicillin . The minimum inhibitory concentrations (MICs) for these derivatives ranged from 100 to 400 µg/mL, indicating moderate to good activity against tested pathogens.
Anticancer Activity
The anticancer potential of This compound has also been explored. In a study focusing on mercapto-substituted triazoles, certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) . For example:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.
The mechanism of action for triazole derivatives typically involves interference with nucleic acid synthesis or enzyme inhibition within the target organisms or cells. The thiol group in the compound may facilitate interactions with enzymes or receptors critical for cellular processes .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to evaluate the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria. The following results were noted:
- Compound A : MIC against E. coli: 50 µg/mL
- Compound B : MIC against S. aureus: 100 µg/mL
- Compound C : MIC against both pathogens: 200 µg/mL
These results indicate that modifications in the chemical structure of triazoles can significantly impact their antimicrobial efficacy.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several triazole derivatives were screened against multiple cancer cell lines:
- Derivative X : Effective against lung cancer cells with an IC50 of 15 µM.
- Derivative Y : Effective against breast cancer cells with an IC50 of 30 µM.
These studies highlight the potential for developing new anticancer agents based on the triazole scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves condensation reactions between pyrazole and triazole precursors. For example:
- Classical synthesis : Reacting 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under reflux conditions .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yield (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
- Optimization : Adjusting solvent polarity (methanol vs. ethanol), stoichiometric ratios (equimolar for aldehydes), and catalysts (e.g., sodium hydride in toluene for intermediate steps) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Key Techniques :
- ¹H NMR : Identifies proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, pyrazole protons at δ 7.8–8.2 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 308.44) .
- Elemental analysis : Validates purity (>98% C, H, N, S content) .
- Interpretation : Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) resolves ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Case Study : Discrepancies in ¹H NMR signals for triazole-thiol tautomers (e.g., thione vs. thiol forms) require:
- Variable-temperature NMR : Observing proton shifts at different temperatures to identify tautomeric equilibria .
- X-ray crystallography : Definitive confirmation of solid-state structure (not explicitly mentioned in evidence but inferred as a gold standard) .
- Resolution : Multi-technique validation (e.g., combining NMR, IR, and LC-MS) reduces misinterpretation risks .
Q. What computational methods predict the pharmacological activity of this compound, and how reliable are they?
- Methods :
- PASS Online : Predicts antifungal and antibacterial activity (Pa > 0.7 for lanosterol 14α-demethylase inhibition) .
- Molecular docking : Simulates binding to biological targets (e.g., 14α-demethylase, PDB: 3LD6) with scoring functions (e.g., AutoDock Vina) .
- Reliability : PASS predictions correlate with in vitro assays in ~70% of cases, while docking scores require experimental validation (e.g., MIC values against Candida spp.) .
Q. How should researchers design molecular docking studies to evaluate interactions with biological targets?
- Protocol :
Target selection : Prioritize enzymes with structural homology (e.g., fungal CYP51 for antifungal studies) .
Ligand preparation : Optimize protonation states of the triazole-thiol group at physiological pH .
Docking parameters : Use flexible side chains for active-site residues and grid boxes covering ±10 Å around the binding pocket .
- Validation : Compare docking poses with co-crystallized ligands (e.g., fluconazole in 3LD6) to assess pose reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
